

Discovery and isolation of Neoenactin B1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Neoenactin B1**
Cat. No.: **B15580028**

[Get Quote](#)

Physicochemical Properties

Neoenactin B1 is a white, amorphous powder. Its physicochemical properties are summarized in the table below.

Property	Value
Appearance	White, amorphous powder
Molecular Formula	C ₂₀ H ₃₈ N ₂ O ₅
Molecular Weight	386.53 g/mol
Solubility	Soluble in methanol, ethyl acetate.
UV Absorption (λ _{max})	Data from primary literature
Optical Rotation	Data from primary literature
Melting Point	Data from primary literature

Structural Elucidation

The chemical structure of **Neoenactin B1** was determined using a combination of spectroscopic techniques. It was found to be structurally related to Neoenactin A and a positional isomer of Neoenactin B2.

Experimental Protocol: Structure Determination

- Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of **Neoenactin B1**.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provided information on the number and types of protons, as well as their connectivity.
 - ^{13}C NMR: Revealed the number and types of carbon atoms in the molecule.
 - 2D NMR (e.g., COSY, HMQC/HSQC, HMBC): These experiments were used to establish the connectivity between protons and carbons, allowing for the assembly of the complete chemical structure.

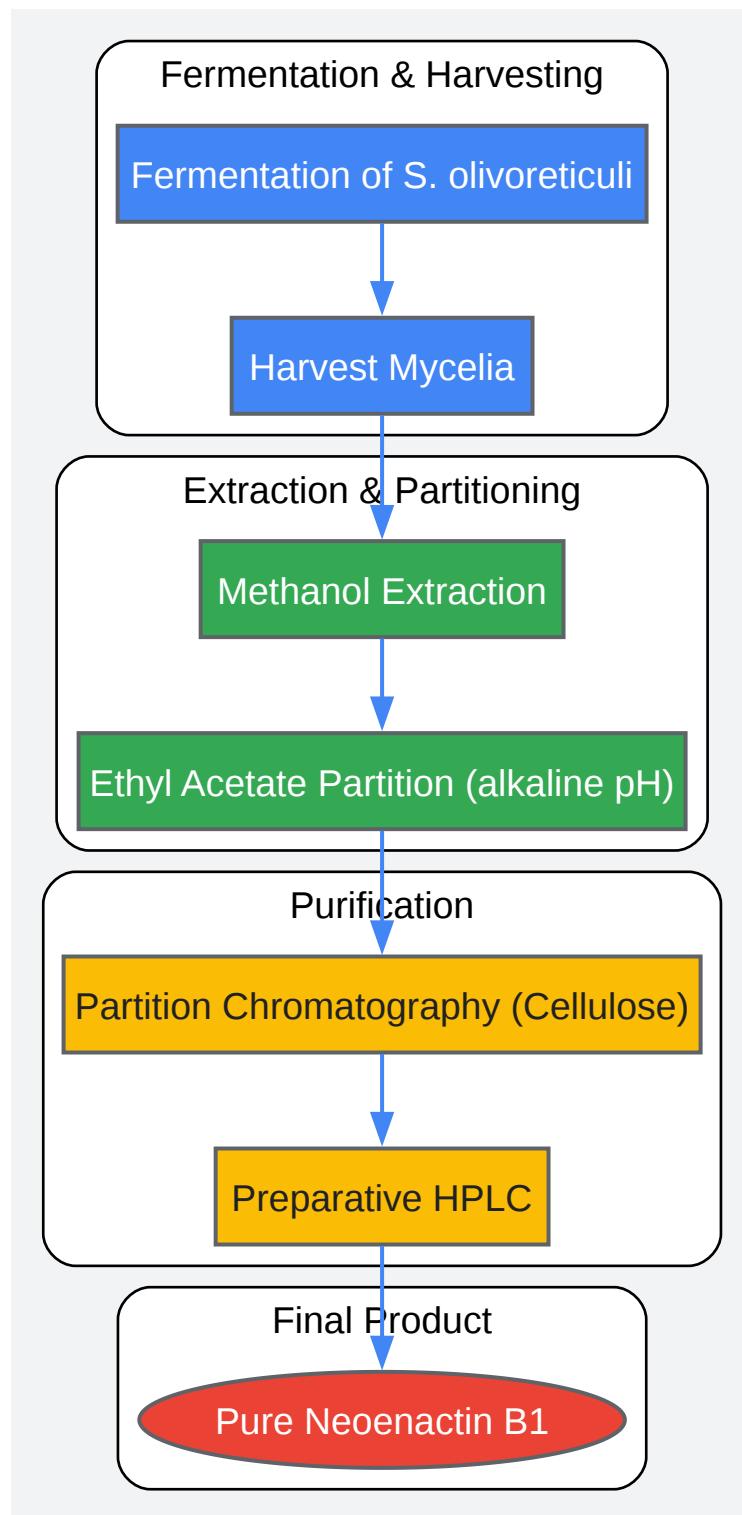
The detailed spectroscopic data (chemical shifts, coupling constants, etc.) are available in the primary scientific publication by Roy et al. (1987).

Biological Activity

Neoenactin B1 exhibits significant antifungal activity against a range of yeasts and fungi. A key characteristic of **Neoenactin B1** is its ability to potentiate the activity of polyene antifungal antibiotics, such as amphotericin B and trichomycins.

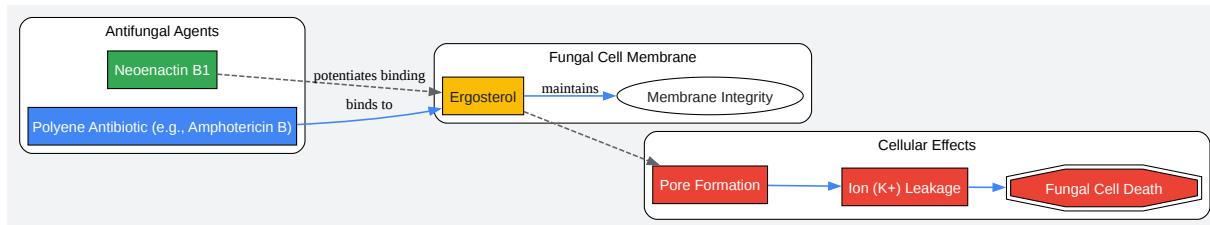
Antifungal Spectrum

The minimum inhibitory concentrations (MICs) of **Neoenactin B1** against various fungal pathogens would be presented in the primary literature. A representative summary is provided below.


Fungal Species	MIC ($\mu\text{g/mL}$)
<i>Candida albicans</i>	Data from primary literature
<i>Saccharomyces cerevisiae</i>	Data from primary literature
<i>Aspergillus fumigatus</i>	Data from primary literature
<i>Cryptococcus neoformans</i>	Data from primary literature

Synergy with Polyene Antibiotics

Neoenactin B1 demonstrates a synergistic effect when used in combination with polyene antibiotics, leading to a significant reduction in the MIC of the polyene drug. This potentiation effect is a key feature of the neoenactin class of compounds.


Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Isolation and purification workflow for **Neoenactin B1**.

Proposed Mechanism of Action: Synergy with Polyenes

[Click to download full resolution via product page](#)

Caption: Proposed synergistic mechanism of **Neoenactin B1** with polyene antibiotics.

Conclusion

Neoenactin B1 is a bioactive natural product with notable antifungal properties, particularly its ability to enhance the efficacy of existing polyene antifungals. The detailed protocols for its fermentation, isolation, and purification, combined with its structural and biological characterization, provide a solid foundation for further research. Future studies could focus on elucidating the precise molecular mechanism of its synergistic activity and exploring its potential for development as a combination therapeutic agent to combat fungal infections.

References

- Roy, S. K., Inouye, Y., Nakamura, S., Furukawa, J., & Okuda, S. (1987). Isolation, structural elucidation and biological properties of neoenactins B1, B2, M1 and M2, neoenactin congeners. *The Journal of Antibiotics*, 40(3), 266–274.
- Roy, S. K., Nakamura, S., & Okuda, S. (1979). Neo-enactin, a new antifungal antibiotic potentiating polyene antifungal antibiotics. I. Fermentation, extraction, purification and physico-chemical and biological properties. *The Journal of Antibiotics*, 32(1), 13–17.

- To cite this document: BenchChem. [Discovery and isolation of Neoenactin B1]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15580028#discovery-and-isolation-of-neoenactin-b1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com